molecular formula C53H90O22 B1671519 Ginsenoside Rb2 CAS No. 11021-13-9

Ginsenoside Rb2

Cat. No. B1671519
CAS RN: 11021-13-9
M. Wt: 1079.3 g/mol
InChI Key: NODILNFGTFIURN-WMVLJHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ginsenoside Rb2 is an active protopanaxadiol-type saponin, widely existing in the stem and leaves of ginseng . It has been the focus of studies for its pharmaceutical properties . It exhibits anti-osteoporotic, antioxidative, antiviral, anti-hyperlipidemic, anti-metastatic, anti-angiogenic, and anticancer chemotherapeutic activities .


Synthesis Analysis

The biosynthesis of Ginsenoside Rb2 involves key enzymes in the biosynthetic pathways of rare ginsenosides, especially the glycosyltransferases (GTs) . The construction of microbial chassis for the production of rare ginsenosides, mainly in Saccharomyces cerevisiae, has been presented . The discovery of more GTs and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .


Molecular Structure Analysis

Ginsenoside Rb2 is a protopanaxadiol-type saponin . The major differences from other protopanaxadiols are the sugar moiety in side chains .


Chemical Reactions Analysis

Ginsenoside Rb2 exhibits poor absorption, rapid tissue distribution, and slow excretion through urine . The proposed metabolic pathway was deglycosylation .

Scientific Research Applications

Cardiovascular Health

Ginsenoside Rb1, closely related to Rb2, has shown potential in improving diabetic cardiomyopathy by regulating calcium signaling and alleviating protein O-GlcNAcylation. This effect contributes to improved cardiac dysfunction and abnormal cardiomyocytes calcium signaling caused by diabetes, suggesting a beneficial role in cardiovascular disease management (Qin et al., 2019).

Metabolic Effects

Studies on the metabolic effects of ginsenosides, including Rb2, have yielded mixed results. For instance, ginsenoside Rb1 and its derivatives did not significantly improve β-cell function or insulin sensitivity in overweight and obese subjects with impaired glucose tolerance or diabetes, highlighting the complexity of ginsenosides' effects on glucose and lipid metabolism (Reeds et al., 2011).

Neuroprotective Effects

Ginsenosides, including Rb2, have been explored for their neuroprotective effects. For example, dihydroginsenoside Rb1, a derivative of Rb2, showed promise in preventing compressive spinal cord injury and ischemic brain damage through the upregulation of VEGF and Bcl-XL, indicating potential therapeutic applications for neurodegenerative diseases (Sakanaka et al., 2007).

Antioxidant and Anti-inflammatory Properties

Ginsenoside Rb1, by extension suggesting potential for Rb2, exhibited antioxidant properties in postmenopausal women, improving menopausal symptoms and cardiovascular risk factors. This suggests a role in managing oxidative stress and inflammation, which are critical factors in aging and chronic diseases (Kim et al., 2012).

Effects on Physical Performance and Muscle Recovery

In the context of physical performance and recovery, ginsenoside Rg1, related to Rb2, was shown to clear senescence-associated β-galactosidase in exercising human skeletal muscle, suggesting potential benefits for muscle recovery and endurance performance enhancement (Wu et al., 2018).

Safety And Hazards

Ginsenoside Rb2 is toxic and contains a pharmaceutically active ingredient . It is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure .

Future Directions

While Ginsenoside Rb2 has shown promising pharmaceutical properties, its therapeutic effects have not been clinically evaluated . Further studies should be aimed at the clinical treatment of Rb2 . The discovery of more GTs and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3/t24-,25+,26-,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,50-,51+,52+,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODILNFGTFIURN-GZPRDHCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H90O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1079.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside C

CAS RN

11021-13-9
Record name Ginsenoside Rb2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11021-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside Rb2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011021139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ginsenoside C
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06748
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 20-[(6-O-α-L-arabinopyranosyl-β-D-glucopyranosyl)oxy]-12β-hydroxydammar-24-en-3β-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.126
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GINSENOSIDE C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N219O0L31C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3,420
Citations
K Sato, M Mochizuki, I Saiki, YC Yoo… - Biological and …, 1994 - jstage.jst.go.jp
… of antitumor and antimetastatic effects of ginsenoside-Rb2 in detail. In conclusion, this study demonstrated that ginsenosideRb2 prevented angiogenesis and metastasis produced by …
Number of citations: 328 www.jstage.jst.go.jp
KT Lee, TW Jung, HJ Lee, SG Kim, YS Shin… - Archives of pharmacal …, 2011 - Springer
… Therefore, in this study, we examined whether the ginsenoside Rb2 has an antidiabetic … activator of AMPK induced by ginsenoside Rb2. Effect of ginsenoside Rb2 on SHP-1 expression …
Number of citations: 120 link.springer.com
L Miao, Y Yang, Z Li, Z Fang, Y Zhang, C Han - Journal of Ginseng …, 2022 - Elsevier
… In summary, as shown in Table 3, these findings highlighted that ginsenoside Rb2 would become a potential therapeutic agent for the treatment of diabetes and its complications. …
Number of citations: 12 www.sciencedirect.com
T YOKOZAWA, T KOBAYASHI, H OURA… - Chemical and …, 1985 - jstage.jst.go.jp
… ginsenoside-Rb2 in diabetic rats. The present paper deals with the effect of ginsenoside-Rb2 … report also describes the liver glycogen change produced by ginsenoside-Rb2 treatment. …
Number of citations: 260 www.jstage.jst.go.jp
M Mochizuki, YC Yoo, K MATsUzAwA… - Biological and …, 1995 - jstage.jst.go.jp
… Also, we found that ginsenoside-Rb2 and ginsenoside-Rg3 … reported that the administration of ginsenoside-Rb2 inhibit … —Rg3 preparations and ginsenoside—Rb2 were shown to also …
Number of citations: 637 www.jstage.jst.go.jp
G Dai, B Sun, T Gong, Z Pan, Q Meng, W Ju - Phytomedicine, 2019 - Elsevier
… colon samples, and the effects of Ginsenoside Rb2 on human colorectal cancer cells. For the first time, we found that Ginsenoside Rb2 effectively inhibited EMT by suppressing TGF-β1, …
Number of citations: 64 www.sciencedirect.com
DH Kim, DW Kim, BH Jung, JH Lee, H Lee… - Journal of Ginseng …, 2019 - Elsevier
… the potential neuroprotective properties of ginsenoside Rb2 and other ginsenosides in a cell… assay and examined activity of ginsenoside Rb2 against glutamate-induced neurotoxicity …
Number of citations: 63 www.sciencedirect.com
X Liu, YK Xiao, E Hwang, JJ Haeng… - Photochemistry and …, 2019 - Wiley Online Library
… In addition, ginsenoside Rb2 is the precursor compound of ginsenoside CY and has been identified as an effective skin-whitening agent 49. In our study, ginsenoside CY altered the …
Number of citations: 20 onlinelibrary.wiley.com
Y Xue, W Fu, Y Liu, P Yu, M Sun, X Li… - Journal of food …, 2020 - Wiley Online Library
… In addition, ginsenoside Rb2 upregulated SIRT1 expression and downregulated Ac-p53 … of ginsenoside Rb2 involves SIRT1. Our results thus revealed that ginsenoside Rb2 alleviated …
Number of citations: 31 ift.onlinelibrary.wiley.com
Y Hong, Y Lin, Q Si, L Yang, W Dong… - Frontiers in …, 2019 - frontiersin.org
Ginsenoside Rb2 (Rb2), the most abundant saponin contained in Panax ginseng, has been used to treat variety of metabolic diseases. However, its effects in obesity and potential …
Number of citations: 37 www.frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.